molecular formula C8H5N5O B131624 Pyrimido[1,2-a]purin-10(1H)-one CAS No. 103408-45-3

Pyrimido[1,2-a]purin-10(1H)-one

Cat. No. B131624
M. Wt: 187.16 g/mol
InChI Key: ZREGNVKUSNORFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[1,2-a]purin-10(1H)-one is a compound that has been identified as a DNA adduct formed by the reaction of certain aldehydes, such as acrolein and malondialdehyde, with deoxyguanosine residues in DNA. This adduct has been detected in genomic DNA of healthy humans and is considered a potential biomarker for oxidative stress and lipid peroxidation . The compound is of interest due to its potential biological implications and its role in the genome as a reactive electrophile .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]purin-10(1H)-one derivatives has been achieved through various methods. One approach involves the reaction of acrolein with 2'-deoxyguanosine, followed by a series of oxidation and reduction steps to yield the title compound . Another method includes the thermal decomposition of diastereomers containing oxadiazabicyclononene residues linked to guanosine, which results in the formation of the pyrimido[1,2-a]purin-10(1H)-one nucleoside . These methods demonstrate the compound's formation under both physiological and experimental conditions.

Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]purin-10(1H)-one is characterized by the fusion of a pyrimidine ring to a purine moiety, resulting in a bicyclic system. This structure is highly reactive due to the presence of electrophilic sites that can interact with nucleophiles at physiological pH . The compound's reactivity is a key aspect of its potential biological effects, as it can form cross-linked adducts with cellular nucleophiles.

Chemical Reactions Analysis

Pyrimido[1,2-a]purin-10(1H)-one is known to react with various nucleophiles, including hydroxylamines, to form oximes at neutral pH. This reaction occurs at a significantly faster rate than the hydrolysis of the compound, indicating that it is directly reactive without the need for prior hydrolysis . Additionally, the compound has been shown to undergo acid-catalyzed cleavage from DNA, which is a critical step for its quantification and study in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[1,2-a]purin-10(1H)-one are closely related to its reactivity and stability. The compound has been synthesized and characterized by spectroscopic means, and its stability under various conditions has been studied . The rate constants for its formation and cleavage from DNA have been determined, which are essential for understanding its behavior in biological systems and its potential as a biomarker .

Scientific Research Applications

Oxidative DNA Damage Assessment

Pyrimido[1,2-a]-purin-10(3H)-one (M1G) is recognized as a secondary DNA damage product resulting from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose. It serves as a reliable marker for assessing oxidative DNA damage. The formation of M1G adducts in nuclear DNA varies across different organs, with the highest number of adducts reported in the heart tissue. Studies have demonstrated that the number of M1G adducts is significantly affected by the amount of ROS production but is not influenced by DNA isolation procedures. Hence, M1G is a useful biomarker for measuring oxidative DNA damage, particularly since its levels reflect ROS production rather than being artifacts of DNA isolation processes (Jeong et al., 2005).

Biomarker Development for Oxidative Stress

M1dG, an endogenous DNA adduct found in bacterial and mammalian cells, emerges as a potential biomarker for oxidative stress. However, its utility has been limited due to the lack of efficient methodologies for its preparation. Recent advancements in synthesis techniques have provided a highly efficient method to produce M1dG and its analogues, allowing for large-scale production and derivatization. This development paves the way for deeper investigation into the biosynthesis of M1dG and its involvement in bio-relevant processes, which is crucial for studying DNA damage and repair mechanisms (Deng et al., 2022).

Antioxidant Agent Synthesis

Pyrimido[4,5-d]pyrimidine derivatives, structurally similar to uracil, pteridine, and purines, have been synthesized and evaluated for their antioxidant activity. The use of an iodine catalyst has proven effective in facilitating these reactions, leading to the successful synthesis of various pyrimido[4,5-d]pyrimidine derivatives. Among these, certain compounds have demonstrated significant antioxidant properties, showcasing the potential of these compounds in therapeutic applications or as bioactive substances (Cahyana et al., 2020).

Investigation of DNA Adduct Properties

Pyrimido[1,2-alpha]purin-10(3H)-one, a product of deoxyguanosine reaction with malondialdehyde or base propenals, has been detected at high levels in the genomic DNA of healthy humans. It undergoes hydrolytic ring-opening under specific conditions, and studies on this process have provided insights into the mechanistic aspects of the reaction. These investigations contribute to a deeper understanding of the chemical nature of DNA adducts and their potential roles in genomic integrity and disease processes (Riggins et al., 2004).

properties

IUPAC Name

1H-pyrimido[1,2-a]purin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREGNVKUSNORFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145820
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[1,2-a]purin-10(1H)-one

CAS RN

103408-45-3
Record name Pyrimido[1,2-a]purin-10(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103408-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103408453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 2
Pyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 3
Pyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 4
Pyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 5
Pyrimido[1,2-a]purin-10(1H)-one
Reactant of Route 6
Pyrimido[1,2-a]purin-10(1H)-one

Citations

For This Compound
7
Citations
L Hemeryck, T Van Hecke, E Vossen… - 18th Gut Day …, 2016 - darmendag.nl
1Laboratory of Chemical Analysis, Department of Veterinary Public Health and Food Safety, Faculty of Veterinary Medicine, Ghent University, Belgium–lynn. vanhaecke@ ugent. be …
Number of citations: 2 www.darmendag.nl
XY Zhang, AA Elfarra - Chemical research in toxicology, 2005 - ACS Publications
1,2,3,4-Diepoxybutane (DEB), an in vivo metabolite of 1,3-butadiene (BD), is a carcinogen and a potent mutagen. Previously, DEB was shown to react with 2‘-deoxyguanosine (dG) …
Number of citations: 30 pubs.acs.org
MM Matyjasik, SD Hall, RT Batey - Molecules, 2020 - mdpi.com
Riboswitches are important model systems for the development of approaches to search for RNA-targeting therapeutics. A principal challenge in finding compounds that target …
Number of citations: 9 www.mdpi.com
LY Hemeryck, AI Decloedt, JV Bussche, KP Geboes… - Analytica Chimica …, 2015 - Elsevier
Exposure of DNA to endo- and exogenous DNA binding chemicals can result in the formation of DNA adducts and is believed to be the first step in chemically induced carcinogenesis. …
Number of citations: 46 www.sciencedirect.com
LY Hemeryck, C Rombouts, E De Paepe… - Food and chemical …, 2018 - Elsevier
The consumption of red meat has been linked to an increased colorectal cancer (CRC) risk. One of the major hypotheses states that heme iron (present in red meat) stimulates the …
Number of citations: 28 www.sciencedirect.com
J Fiamoncini, C Weinert, LO Dragsted… - Nugo Week 2016 …, 2016 - openpub.fmach.it
One of the aims of the FoodBAll (Food Biomarkers Alliance) project (http://foodmetabolome. org) is to develop the missing tools and resources to facilitate the identification of food intake …
Number of citations: 3 openpub.fmach.it
I Rigaux - libstore.ugent.be
Achtergrond: Colorectale kanker (CRK) is een ernstige ziekte in de westerse wereld, maar ook in lage-inkomenslanden krijgen steeds meer mensen CRK. Bij de ontwikkeling van CRK …
Number of citations: 0 libstore.ugent.be

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.